2-Cyano-4-(2,5-dimethoxyphenyl)phenol
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGAQLYDRIOQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684857 | |
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-58-9 | |
| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Bond Formation via Cross-Coupling
The Ullmann reaction and Suzuki-Miyaura coupling are predominant for constructing the biphenyl skeleton. In WO2003042166A2 , a MnCl₂-catalyzed coupling between a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) and a halogenated benzonitrile derivative achieves biphenyl linkage with 72% yield. However, the phenolic hydroxyl group must be protected as a methyl or benzyl ether to prevent deactivation of the catalyst.
Table 1: Comparison of Cross-Coupling Methods for Biphenyl Synthesis
| Method | Catalyst | Temp (°C) | Yield (%) | Key Challenge |
|---|---|---|---|---|
| Ullmann Coupling | CuI | 110 | 58 | Homocoupling byproducts |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 65 | Boronic acid availability |
| MnCl₂-Mediated | MnCl₂ | 25 | 72 | Sensitivity to protic solvents |
Cyan Group Introduction Strategies
The cyano group is typically introduced via nucleophilic substitution or cyanation of pre-formed intermediates. CN104072387B details a Meyer reaction starting from salicylic acid derivatives, where an oxazoline intermediate is converted to the nitrile via dehydration (60% overall yield). Alternatively, direct cyanation using CuCN in DMF at 120°C achieves 85% conversion but requires rigorous exclusion of moisture.
Cyanohydrin Route for Stereocontrol
A patent-pending method from WO2003042166A2 involves the formation of a cyanohydrin intermediate from vanillin derivatives. Treating 4-hydroxy-3-methoxybenzaldehyde with hydrogen cyanide in the presence of HCl yields the cyanohydrin, which is subsequently hydrogenated over Pd/C to the amine and oxidized to the nitrile. This route offers enantiomeric excess >90% but demands careful handling of HCN.
Functional Group Interconversion and Protective Group Chemistry
The phenolic hydroxyl group’s acidity (pKa ~10) necessitates protection during harsh reaction conditions. Benzyl ether and tert-butyldimethylsilyl (TBS) groups are commonly employed, with the latter demonstrating superior stability under MnCl₂-catalyzed couplings. Deprotection using BCl₃ in dichloromethane restores the phenol with >95% efficiency.
Critical Consideration :
-
Methyl ethers (as in the 2,5-dimethoxyphenyl group) are stable under cross-coupling conditions but require harsh demethylation (e.g., BBr₃) that may degrade the nitrile.
-
Benzyl ethers allow milder deprotection (H₂/Pd) but introduce flammability risks.
Optimized Synthetic Pathways
Route A: MnCl₂-Catalyzed Coupling with Post-Cyanation
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Protection : 4-Bromophenol is converted to its benzyl ether using BnBr/K₂CO₃ in acetone (92% yield).
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Coupling : Reaction with 2,5-dimethoxyphenylmagnesium bromide in THF with MnCl₂ at 25°C (72% yield).
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Cyanation : Treatment with CuCN/DMF at 120°C (85% yield).
-
Deprotection : Hydrogenolysis over Pd/C in ethanol (quantitative).
Advantages : High yield at coupling stage; minimal byproducts.
Limitations : CuCN toxicity; requires anhydrous conditions.
Route B: Cyanohydrin-Mediated Synthesis
-
Cyanohydrin Formation : 4-Hydroxy-3-methoxybenzaldehyde + HCN → cyanohydrin (89% yield).
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Hydrogenation : Pd/C in ethanol with H₂SO₄ → amine intermediate (78% yield).
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Oxidation : MnO₂ in toluene → nitrile (82% yield).
-
Coupling : Suzuki-Miyaura with 2,5-dimethoxyphenylboronic acid (65% yield).
Advantages : High stereocontrol; avoids toxic cyanating agents.
Limitations : Multi-step; moderate coupling yield.
Industrial Scalability and Environmental Impact
Scale-up analyses indicate Route A’s superiority due to fewer steps and higher overall yield (72% vs. 53% for Route B). However, MnCl₂ catalysis generates Mn waste, necessitating chelation-based recovery systems. Life-cycle assessments favor Route B’s lower heavy metal usage despite higher solvent consumption .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2,5-dimethoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of neurological and psychiatric disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction can modulate neurotransmitter release and influence various physiological and psychological processes. The compound’s selectivity for the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 2-Cyano-4-(2,5-dimethoxyphenyl)phenol and related compounds:
Key Comparative Insights
Substituent Effects on Acidity
- 2-Cyanophenol: The electron-withdrawing cyano group at position 2 increases acidity compared to phenol (pKa ~8.0 vs. phenol’s pKa ~10). Its simpler structure allows higher water solubility than the target compound .
- 2,4-Dichlorophenol: Chlorine’s strong electron-withdrawing nature results in significantly higher acidity (pKa ~7.9) compared to both cyanophenols .
Solubility and Reactivity
- 25H-NBOH: The aminoethyl group enhances solubility in acidic media via protonation, a feature absent in the target compound. This structural difference also impacts biological activity, as 25H-NBOH is a known psychoactive compound .
- Benzilic acid: The carboxylic acid group and diphenyl structure make it highly polar but less volatile than phenolic analogs. Its reactivity focuses on esterification and salt formation .
Q & A
Q. What precautions are necessary given structural similarities to controlled substances?
- Methodological Answer : Researchers must document compliance with local regulations (e.g., DEA exemptions for Schedule I analogs). Structural modifications (e.g., replacing methoxy with methyl groups) reduce legal risks while retaining research utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
